5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid
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Overview
Description
5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid is a synthetic organic compound known for its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features an oxazole ring, which is a five-membered heterocycle containing both nitrogen and oxygen atoms, and a carboxylic acid functional group, making it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is often carried out in the presence of a base like sodium hydride or potassium carbonate under reflux conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a carboxylation reaction, where a suitable precursor is treated with carbon dioxide under high pressure and temperature.
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxazole ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of a dihydro-oxazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydro-oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of the oxazole ring is particularly interesting for its potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. The carboxylic acid group and the Boc-protected amino group make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-performance materials.
Mechanism of Action
The mechanism by which 5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The oxazole ring and the carboxylic acid group are key structural features that facilitate interactions with biological targets, such as proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-carboxy-1,3-oxazole: Similar structure but lacks the Boc-protected amino group.
5-Methyl-2-amino-1,3-oxazole-4-carboxylic acid: Similar structure but without the Boc protection.
2,4-Dimethyl-1,3-oxazole-5-carboxylic acid: Similar structure but with different substitution patterns.
Uniqueness
5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid is unique due to the presence of both the Boc-protected amino group and the carboxylic acid group, which provide distinct chemical reactivity and potential for diverse applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.
Properties
IUPAC Name |
5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-6(7(13)14)11-8(16-5)12-9(15)17-10(2,3)4/h1-4H3,(H,13,14)(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBKDHQVURPQMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)NC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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